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Compound of Interest

Compound Name: 3-nitro-1H-indole

Cat. No.: B1337540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
nitro-1H-indole, a significant intermediate in the synthesis of various biologically active

molecules. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic

resonance (NMR), and mass spectrometry (MS) characteristics of the compound. Detailed

experimental protocols for acquiring this spectroscopic data are also provided, alongside

visualizations of relevant synthetic and mechanistic pathways.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 3-nitro-1H-
indole.

UV-Vis Spectroscopy
The UV-Vis absorption spectrum of 3-nitro-1H-indole is characterized by a broad absorption

band in the near-ultraviolet region.

Wavelength (λmax)
Molar Absorption
Coefficient (ε)

Solvent Reference

~350 nm (Broad

Peak)
Not explicitly reported 2-Propanol

[No specific value, but

spectrum shown in a

cited study]
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Table 1: UV-Vis Absorption Data for 3-nitro-1H-indole

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-nitro-1H-indole is not readily available in the literature.

However, based on the characteristic absorption frequencies of the indole ring and the nitro

functional group, the following peaks are predicted. For comparison, the experimental IR peak

list for the parent compound, indole, is also provided.

Functional Group

Predicted
Wavenumber
(cm⁻¹) for 3-nitro-
1H-indole

Vibration Mode Expected Intensity

N-H ~3400 Stretch Medium

C-H (Aromatic) 3100-3000 Stretch Medium

C=C (Aromatic) 1620-1580 Stretch Medium-Strong

NO₂ ~1550 and ~1350
Asymmetric and

Symmetric Stretch
Strong

C-N 1335-1250 Stretch Medium

C-H (Aromatic) 800-700 Out-of-plane bend Strong

Table 2: Predicted Infrared Absorption Bands for 3-nitro-1H-indole

Wavenumber (cm⁻¹) for Indole Vibration Mode

3406 N-H Stretch

3022, 3049
Symmetric and Asymmetric C-H Stretch

(Aromatic)

1508, 1577 C=C Stretch (Aromatic)

1616, 1456 C-C in-ring Stretch

731, 744 =C-H Bend
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Table 3: Experimental Infrared Absorption Bands for Indole.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally determined ¹H and ¹³C NMR data for 3-nitro-1H-indole are not readily

available. The predicted chemical shifts are based on the analysis of related indole derivatives

and the known effects of the electron-withdrawing nitro group. For reference, experimental data

for 3-methyl-5-nitro-1H-indole is provided.

1.3.1 ¹H NMR Spectroscopy

Proton
Predicted Chemical Shift
(δ, ppm) for 3-nitro-1H-
indole

Predicted Multiplicity

H1 (N-H) 8.5 - 9.5 broad singlet

H2 ~8.0 singlet

H4 ~8.2 doublet

H5 ~7.4 triplet

H6 ~7.3 triplet

H7 ~7.6 doublet

Table 4: Predicted ¹H NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent like

DMSO-d₆)
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Proton
Chemical Shift (δ,
ppm) for 3-methyl-
5-nitro-1H-indole

Multiplicity
Coupling Constant
(J, Hz)

H1 (N-H) 8.52 s -

H4 8.57 d 1.9

H6 8.11 dd 8.9, 2.1

H7 7.38 d 9.0

H2 7.14 s -

CH₃ 2.39 s -

Table 5: Experimental ¹H NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]

1.3.2 ¹³C NMR Spectroscopy

Carbon
Predicted Chemical Shift (δ, ppm) for 3-
nitro-1H-indole

C2 ~130

C3 ~147

C3a ~125

C4 ~120

C5 ~123

C6 ~122

C7 ~115

C7a ~136

Table 6: Predicted ¹³C NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent

like DMSO-d₆). The chemical shift for C3 is based on a cited value for 3-nitroindole derivatives.

[3]
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Carbon
Chemical Shift (δ, ppm) for 3-methyl-5-
nitro-1H-indole

C5 141.53

C7a 139.34

C3a 127.91

C2 124.72

C6 117.69

C4 116.45

C3 114.53

C7 110.96

CH₃ 9.58

Table 7: Experimental ¹³C NMR Data for 3-methyl-5-nitro-1H-indole in CDCl₃.[2]

Mass Spectrometry
Mass spectrometry data for 3-nitro-1H-indole has been obtained using Time-of-Flight Aerosol

Mass Spectrometry (ToF-AMS).

m/z Proposed Fragment

162 [M]⁺ (Molecular Ion)

132 [M - NO]⁺

116 [M - NO₂]⁺

Table 8: Mass Spectrometry Fragmentation Data for 3-nitro-1H-indole

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard laboratory practices for the
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analysis of small organic molecules.

UV-Vis Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum of 3-nitro-1H-indole in a

suitable solvent.

Materials:

3-nitro-1H-indole

Spectroscopic grade 2-propanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

A stock solution of 3-nitro-1H-indole is prepared by accurately weighing a small amount of

the compound and dissolving it in a known volume of 2-propanol.

A series of dilutions are made from the stock solution to prepare solutions of varying

concentrations, ensuring the absorbance at λmax is within the linear range of the instrument

(typically below 1 AU).

The spectrophotometer is blanked using the 2-propanol solvent in a quartz cuvette.

The absorption spectrum of each solution is recorded over a wavelength range of 200-700

nm.

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette.

Infrared (IR) Spectroscopy (ATR Method)
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Objective: To obtain the infrared absorption spectrum of solid 3-nitro-1H-indole.

Materials:

3-nitro-1H-indole (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Procedure:

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry

completely.

A background spectrum of the empty ATR crystal is recorded.

A small amount of solid 3-nitro-1H-indole is placed directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Pressure is applied using the instrument's pressure clamp to ensure good contact between

the sample and the crystal.

The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3-nitro-1H-indole.

Materials:

3-nitro-1H-indole

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes
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NMR spectrometer

Procedure:

Approximately 5-10 mg of 3-nitro-1H-indole is dissolved in ~0.7 mL of a deuterated solvent

in a clean, dry NMR tube.

The tube is capped and shaken gently to ensure the sample is fully dissolved.

The NMR tube is placed in the spectrometer's probe.

The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is

shimmed to achieve homogeneity.

For ¹H NMR, a standard one-pulse experiment is performed. The spectral width, acquisition

time, and relaxation delay are optimized for the sample.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum

and improve the signal-to-noise ratio. A sufficient number of scans are acquired due to the

low natural abundance of ¹³C.

The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are

phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (ToF-AMS)
Objective: To obtain the mass spectrum of 3-nitro-1H-indole in the aerosol phase.

Materials:

3-nitro-1H-indole

Methanol

Atomizer

Diffusion dryers
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Carbon denuder

Teflon bag

Time-of-Flight Aerosol Mass Spectrometer (ToF-AMS)

Procedure:

A dilute solution of 3-nitro-1H-indole in methanol (e.g., 0.10 mg/mL) is prepared.

The solution is aerosolized using a constant output atomizer.

The aerosol flow is passed through silica gel diffusion dryers and a carbon denuder to

remove excess solvent.

The dried aerosol particles are introduced into a large Teflon bag.

The aerosol is then sampled by the ToF-AMS.

The instrument vaporizes the particles and ionizes the resulting gas molecules (typically by

electron impact).

The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass

spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways related to

3-nitro-1H-indole.

Synthetic Pathway of 3-Nitroindoles
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Caption: General synthesis of 3-nitroindoles via electrophilic nitration.

Proposed Reaction Mechanism for 3-Nitroindole
Formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1337540?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Proposed mechanism for the formation of 3-nitroindole from indole and nitrate

radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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